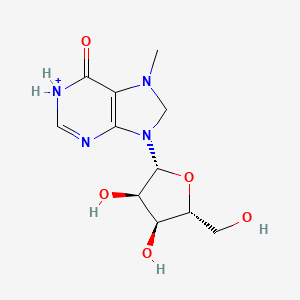
1H-Purinium, 6,9-dihydro-7-methyl-6-oxo-9-beta-D-ribofuranosyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Purinium, 6,9-dihydro-7-methyl-6-oxo-9-beta-D-ribofuranosyl-, also known as 7-Methylguanosine, is a modified nucleoside that plays a crucial role in various biological processes. It is a derivative of guanosine, where a methyl group is added to the nitrogen at position 7 of the guanine base. This compound is significant in the field of molecular biology and biochemistry due to its involvement in RNA processing and modification .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Purinium, 6,9-dihydro-7-methyl-6-oxo-9-beta-D-ribofuranosyl- typically involves the methylation of guanosine. One common method is the reaction of guanosine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at a controlled temperature to ensure the selective methylation at the N7 position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1H-Purinium, 6,9-dihydro-7-methyl-6-oxo-9-beta-D-ribofuranosyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 7-methylguanine, while substitution reactions can yield various substituted purine derivatives .
Scientific Research Applications
1H-Purinium, 6,9-dihydro-7-methyl-6-oxo-9-beta-D-ribofuranosyl- has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleic acid analogs and other complex molecules.
Biology: This compound is essential in studying RNA modifications and their effects on gene expression and regulation.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 1H-Purinium, 6,9-dihydro-7-methyl-6-oxo-9-beta-D-ribofuranosyl- involves its incorporation into RNA molecules. The methylation at the N7 position of guanosine affects the stability and function of RNA. This modification can influence RNA splicing, translation, and degradation processes. The compound interacts with various molecular targets, including RNA-binding proteins and enzymes involved in RNA metabolism .
Comparison with Similar Compounds
Guanosine: The parent compound without the methyl group at the N7 position.
Inosine: Another nucleoside with a different base structure.
Adenosine: A nucleoside with an adenine base instead of guanine.
Uniqueness: 1H-Purinium, 6,9-dihydro-7-methyl-6-oxo-9-beta-D-ribofuranosyl- is unique due to its specific methylation, which imparts distinct biochemical properties. This modification enhances its stability and alters its interaction with other biomolecules, making it a valuable tool in molecular biology and therapeutic research .
Properties
Molecular Formula |
C11H17N4O5+ |
|---|---|
Molecular Weight |
285.28 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1,8-dihydropurin-1-ium-6-one |
InChI |
InChI=1S/C11H16N4O5/c1-14-4-15(9-6(14)10(19)13-3-12-9)11-8(18)7(17)5(2-16)20-11/h3,5,7-8,11,16-18H,2,4H2,1H3,(H,12,13,19)/p+1/t5-,7-,8-,11-/m1/s1 |
InChI Key |
TUGZJKMCEMAHRC-IOSLPCCCSA-O |
Isomeric SMILES |
CN1CN(C2=C1C(=O)[NH2+]C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CN1CN(C2=C1C(=O)[NH2+]C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12078551.png)
![[4-(4-Methylpyrimidin-2-yl)phenyl]methanamine](/img/structure/B12078556.png)
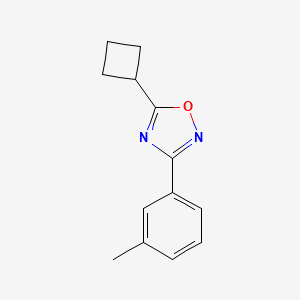
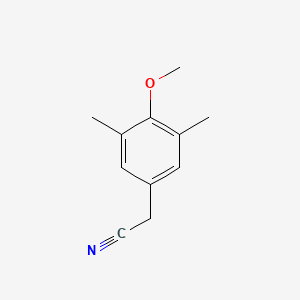
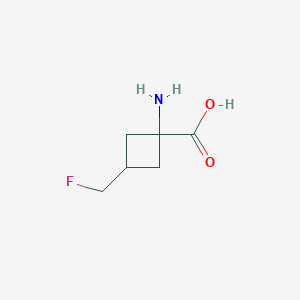

![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidin-2-one](/img/structure/B12078584.png)
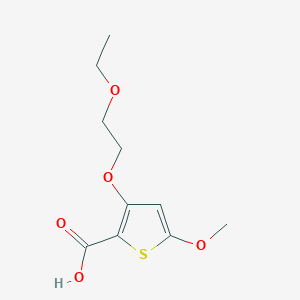
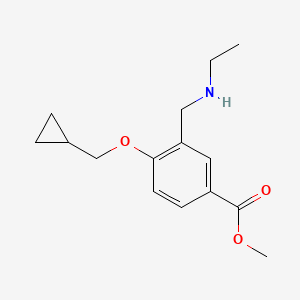
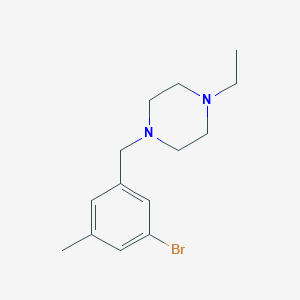

![[5-(4-Benzamido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B12078620.png)
